molecular formula C22H32O3 B13727407 6 alpha-Methyl-11 beta-hydroxyprogesterone

6 alpha-Methyl-11 beta-hydroxyprogesterone

Cat. No.: B13727407
M. Wt: 344.5 g/mol
InChI Key: GZENKSODFLBBHQ-CHMAHDFQSA-N
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Description

6 alpha-Methyl-11 beta-hydroxyprogesterone, also known as medrysone, is a synthetic corticosteroid with anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of eye inflammation. The compound has a molecular formula of C22H32O3 and a molecular weight of 344.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6 alpha-Methyl-11 beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts such as aluminum trichloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

6 alpha-Methyl-11 beta-hydroxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents such as chloroform and methanol .

Major Products

The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound. These derivatives often have different pharmacological properties and can be used for various therapeutic applications .

Scientific Research Applications

6 alpha-Methyl-11 beta-hydroxyprogesterone has several scientific research applications:

Mechanism of Action

6 alpha-Methyl-11 beta-hydroxyprogesterone exerts its effects by binding to corticosteroid receptors in the body. This binding leads to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6 alpha-Methyl-11 beta-hydroxyprogesterone is unique due to its specific use in ophthalmology and its potent anti-inflammatory effects. Unlike other similar compounds, it is specifically formulated for topical use in the eyes, making it highly effective for treating ocular inflammation .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(6S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15?,16?,17?,19?,20?,21?,22?/m0/s1

InChI Key

GZENKSODFLBBHQ-CHMAHDFQSA-N

Isomeric SMILES

C[C@H]1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C

Origin of Product

United States

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